

# A Technical Guide to 4-Hydroxypentanal for Researchers and Drug Development Professionals

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## Compound of Interest

Compound Name: 4-Hydroxypentanal

Cat. No.: B3052742

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## Introduction

**4-Hydroxypentanal**, a bifunctional organic molecule, is a valuable intermediate in the synthesis of a diverse range of chemical entities, including pharmaceuticals and other bioactive compounds.<sup>[1][2]</sup> Its utility stems from the presence of both a hydroxyl and an aldehyde functional group, which allows for a variety of chemical transformations. This technical guide provides an in-depth overview of **4-Hydroxypentanal**, including its chemical and physical properties, synthesis and reactivity, experimental protocols, and its applications in the field of drug development.

## Core Data Summary

The fundamental properties of **4-Hydroxypentanal** are summarized in the tables below for easy reference and comparison.

Table 1: Chemical Identification

Identifier	Value
CAS Number	44601-24-3
Molecular Formula	C <sub>5</sub> H <sub>10</sub> O <sub>2</sub>
IUPAC Name	4-hydroxypentanal
Synonyms	4-hydroxy-valeraldehyde, Pentanal, 4-hydroxy-

Table 2: Physicochemical Properties

Property	Value	Source
Molecular Weight	102.13 g/mol	PubChem
Boiling Point	193.6 °C at 760 mmHg	LookChem
Density	0.961 g/cm <sup>3</sup>	LookChem
Flash Point	75 °C	LookChem
Solubility	Soluble in water	The Good Scents Company

## Synthesis and Reactivity

The synthesis of **4-Hydroxypentanal** can be achieved through various routes, primarily involving the reduction of readily available precursors.

### Synthesis Pathways

One common method involves the selective reduction of levulinic acid. This process typically proceeds in two steps: the initial reduction of the ketone functionality to a hydroxyl group, followed by the partial reduction of the carboxylic acid to the aldehyde.

Another synthetic approach is the selective hydrogenation of a functionalized pentynal precursor. This method requires careful control of the reaction conditions to achieve partial reduction of the alkyne to an aldehyde without further reduction to an alcohol.

Caption: Synthetic routes to **4-Hydroxypentanal**.

## Intramolecular Cyclization

A key characteristic of **4-Hydroxypentanal** is its propensity to undergo intramolecular cyclization to form a stable five-membered cyclic hemiacetal.<sup>[1]</sup> This equilibrium between the linear aldehyde and the cyclic hemiacetal is a crucial aspect of its reactivity.

Caption: Equilibrium of **4-Hydroxypentanal**.

## Experimental Protocols

While specific, detailed protocols for the synthesis of **4-Hydroxypentanal** are not readily available in the public domain, the following procedure for the synthesis of the related compound, 5-hydroxypentanal, from 2,3-dihydropyran provides a representative example of the hydration of a cyclic ether to yield a hydroxyaldehyde. This method can be adapted by those skilled in the art for the synthesis of similar compounds.

## Representative Synthesis of a Hydroxyaldehyde (5-Hydroxypentanal)

Materials:

- 2,3-dihydropyran (100 g)
- Water (300 ml)
- Concentrated hydrochloric acid (25 ml)
- 20% Sodium hydroxide solution
- Phenolphthalein indicator
- Diethyl ether

Procedure:

- In a 1-liter three-necked flask equipped with a stirrer, combine 300 ml of water and 25 ml of concentrated hydrochloric acid.

- To this acidic solution, add 100 g of 2,3-dihydropyran and stir the mixture until it becomes homogeneous, which may take 5-10 minutes. Continue stirring for an additional 20 minutes.
- Add a few drops of phenolphthalein indicator to the solution.
- Neutralize the acid by adding 20% sodium hydroxide solution until a faint pink color persists.
- Transfer the solution to a continuous extractor and extract with diethyl ether for approximately 16 hours.
- Dry the ether extract and remove the ether by distillation under reduced pressure.
- Distill the residue under reduced pressure (approximately 10 mm Hg). The product, 5-hydroxypentanal, will distill as a clear, colorless, viscous oil at 62–66 °C.

Purification: Fractional distillation under reduced pressure is the primary method for purifying **4-Hydroxypentanal**.

Characterization: Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are used to confirm the structure and purity of the final product.

Caption: General experimental workflow.

## Applications in Drug Development

The bifunctional nature of **4-Hydroxypentanal** makes it a versatile building block in medicinal chemistry.<sup>[1]</sup> The aldehyde group can participate in reactions such as reductive amination to introduce nitrogen-containing functionalities, while the hydroxyl group can be a handle for esterification or etherification to modulate physicochemical properties like solubility and lipophilicity.

The core structure of **4-Hydroxypentanal** can be found within more complex molecules that are of interest in drug discovery. For instance,  $\gamma$ -hydroxyaldehydes are related to  $\gamma$ -hydroxybutyric acid (GHB), a neurotransmitter and psychoactive drug, highlighting the potential for this structural motif to interact with biological targets.

Furthermore, aldehydes are known to be metabolized in vivo by enzymes such as aldehyde oxidases.[3] Understanding the metabolic fate of aldehyde-containing drug candidates is a critical aspect of preclinical drug development. The study of simpler molecules like **4-Hydroxypentanal** can provide valuable insights into the metabolism of more complex drug molecules containing this functionality.

In summary, **4-Hydroxypentanal** serves as a valuable tool for medicinal chemists, enabling the synthesis of diverse molecular scaffolds and facilitating the exploration of structure-activity relationships in the pursuit of new therapeutic agents. Its relatively simple structure also makes it a useful model compound for studying the chemical and metabolic properties of the  $\gamma$ -hydroxyaldehyde functional group.

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## References

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